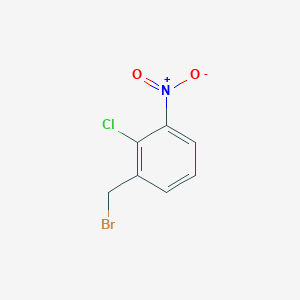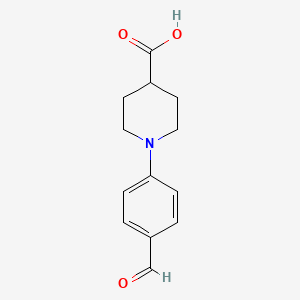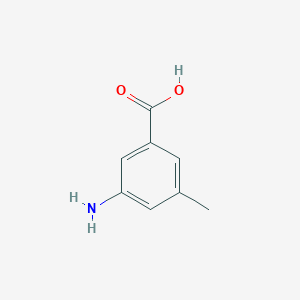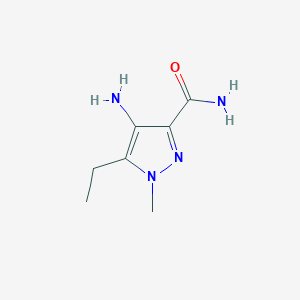![molecular formula C7H4BrNOS B1289619 3-溴噻吩并[3,2-c]吡啶-4(5H)-酮 CAS No. 799293-83-7](/img/structure/B1289619.png)
3-溴噻吩并[3,2-c]吡啶-4(5H)-酮
描述
3-Bromothieno[3,2-c]pyridin-4(5H)-one is a chemical compound with the CAS Number 799293-83-7 . It has a molecular weight of 230.08 and its IUPAC name is 3-bromothieno[3,2-c]pyridin-4-ol .
Synthesis Analysis
The synthesis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one involves heating a mixture of 3-bromo-5H-thieno [3,2-c]pyridine-4-one and phosphorus oxychloride to reflux for 4 hours . The reaction mixture is then cooled to room temperature and the phosphorus oxychloride is removed in vacuo . The residue is dissolved in DCM and washed with distilled water and saturated sodium hydrogen carbonate solution . The organic layer is dried, filtered, and the solvent is removed in vacuo . The crude residue is then subjected to flash column chromatography to afford the title compound .Molecular Structure Analysis
The InChI code for 3-Bromothieno[3,2-c]pyridin-4(5H)-one is 1S/C7H4BrNOS/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3H,(H,9,10) . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, one bromine atom, one nitrogen atom, one oxygen atom, and one sulfur atom.Physical And Chemical Properties Analysis
3-Bromothieno[3,2-c]pyridin-4(5H)-one is a solid at room temperature . The compound is stored at room temperature .科学研究应用
Organic Light Emitting Diodes (OLEDs)
3-Bromothieno[3,2-c]pyridin-4(5H)-one: derivatives are valuable in the development of OLEDs. The compound’s ability to emit fluorescence makes it an excellent candidate for use in OLED displays, which are used in various devices such as smartphones, TVs, and monitors. The electron-donating amine at C4 enhances the fluorescence properties, making it suitable for creating brighter and more energy-efficient displays .
Photovoltaic Applications
The photophysical properties of 3-Bromothieno[3,2-c]pyridin-4(5H)-one make it a potential candidate for use in photovoltaic cells. Its strong absorption and fluorescence can improve the efficiency of solar cells by facilitating better light capture and conversion into electricity, contributing to the advancement of renewable energy technologies .
Fluorescence Dyes and Chemosensors
This compound is used to develop fluorescence dyes and chemosensors. Due to its high fluorescence yield, it can be used for labeling and detecting various biological and chemical substances. It has applications in medical diagnostics, environmental monitoring, and forensic science, where precise detection of specific molecules is crucial .
Dyes for Polymers and Textiles
The vibrant colors and stability of 3-Bromothieno[3,2-c]pyridin-4(5H)-one derivatives make them suitable for use as dyes in polymers and textiles. They can provide long-lasting coloration for materials, and their resistance to fading under light and heat exposure is beneficial for maintaining the quality of the dyed products .
Image-Guided Surgery
In the medical field, fluorescent compounds derived from 3-Bromothieno[3,2-c]pyridin-4(5H)-one can be used for image-guided surgery. They help in the visualization of malignancies during surgical procedures, allowing for more precise removal of cancerous tissues while minimizing damage to healthy cells .
Nonlinear Optics
The electronic properties of 3-Bromothieno[3,2-c]pyridin-4(5H)-one are explored in the field of nonlinear optics. Its ability to exhibit different optical behaviors under various light intensities makes it useful in the development of optical switches and modulators, which are essential components in optical communication systems .
Each of these applications leverages the unique photophysical properties of 3-Bromothieno[3,2-c]pyridin-4(5H)-one , demonstrating its versatility and importance in scientific research and technological advancements. The compound’s ability to be modified through reactions like Suzuki coupling further expands its utility across these diverse fields .
安全和危害
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
属性
IUPAC Name |
3-bromo-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWQWPCIUPRUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1SC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593953 | |
| Record name | 3-Bromothieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
799293-83-7 | |
| Record name | 3-Bromothieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 799293-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of tributylamine in the synthesis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one?
A1: Tributylamine plays a crucial role in the telescoped procedure for synthesizing 3-Bromothieno[3,2-c]pyridin-4(5H)-one. [, ] It facilitates the E/Z-isomerization of the vinyl isocyanate intermediate, a key step in the Eloy-Deryckere thermal benzo/heteropyridinone synthesis. Moreover, the presence of tributylamine allows the reaction to proceed at a lower temperature compared to the classic procedure. []
Q2: What is the starting material used in the synthesis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one via the Eloy-Deryckere method?
A2: The synthesis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one using the Eloy-Deryckere method begins with (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid. [, ] This compound undergoes a series of transformations, including conversion to an isocyanate intermediate and subsequent cyclization, to yield the final product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)
![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/structure/B1289537.png)
![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)



![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)




